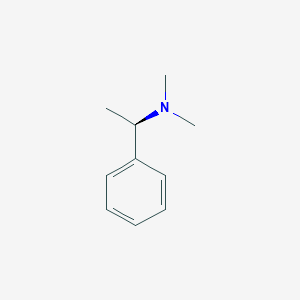

(R)-(+)-N,N-Dimethyl-1-phenylethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-N,N-dimethyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURNMLGDQYNAF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019767 | |

| Record name | (R)-(+)-N,N-Dimethyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19342-01-9 | |

| Record name | (αR)-N,N,α-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19342-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-N,N-Dimethyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N,N,α-trimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLPHENETHYLAMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13X1WU55OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(+)-N,N-Dimethyl-1-phenylethylamine physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-(+)-N,N-Dimethyl-1-phenylethylamine

Introduction

This compound, also known by synonyms such as (R)-(+)-N,N,α-Trimethylbenzylamine, is a chiral amine that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structural distinction lies in the stereocenter at the alpha-carbon relative to the phenyl group, which imparts specific stereochemical properties. This guide provides a detailed overview of its core physical properties, methodologies for their determination, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis. Its application is significant in pharmaceutical development, particularly as a precursor or chiral auxiliary in the synthesis of enantiomerically pure compounds.[1]

Physicochemical and Chiroptical Properties

The physical characteristics of this compound are fundamental to its handling, application in reactions, and purification. These properties have been determined empirically and are compiled below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [1][3] |

| Molecular Weight | 149.23 g/mol | [3][4] |

| CAS Number | 19342-01-9 | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2][5] |

| Boiling Point | 81 °C at 16 mmHg94 °C at 30 mmHg | [1][5] |

| Density | 0.908 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.503 | [6] |

| Specific Optical Rotation | [α]20/D +50.2°, c=1 in methanol[α]20/D +66.0 to +72.0° (neat) | [5] |

| Solubility | Soluble in water and ethanol | [4] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [5] |

Spectroscopic Profile

While this guide focuses on physical properties, spectroscopic data is critical for identity confirmation.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data for the racemic mixture N,N-Dimethyl-1-phenylethylamine shows characteristic peaks at approximately 7.37-7.18 ppm (aromatic protons), 3.24 ppm (methine proton), 2.19 ppm (N-methyl protons), and 1.36 ppm (methyl protons).[7]

-

Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns essential for structural elucidation.[3]

-

Infrared (IR) and Carbon-13 NMR: Additional spectra, including ¹³C NMR and IR, are available in spectral databases for comprehensive characterization.[7][8]

Experimental Methodologies: A Practical Perspective

The determination of physical properties requires precise and validated experimental protocols. The choice of method is dictated by the property of interest and the physical state of the substance.

Boiling Point Determination under Reduced Pressure

For compounds like this compound, which may decompose or oxidize at their atmospheric boiling point, distillation under reduced pressure is the standard method.

Causality: Reducing the pressure above the liquid lowers its boiling point. This technique is crucial for thermally sensitive compounds, preventing degradation and ensuring an accurate measurement corresponding to the specified pressure. The reported boiling points at 16 mmHg and 30 mmHg highlight this necessity.[1][5]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a distillation apparatus (e.g., short-path or Kugelrohr) with a vacuum-tight seal. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer to monitor the pressure accurately.

-

Heating: Gently heat the distillation flask using a heating mantle. Introduce boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Equilibration: Slowly reduce the pressure to the target value (e.g., 16 mmHg).

-

Measurement: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Caption: Workflow for Boiling Point Measurement Under Vacuum.

Determination of Specific Optical Rotation

Optical rotation is the defining characteristic of a chiral molecule, quantifying its interaction with plane-polarized light. The specific rotation is an intrinsic property.

Causality: An enantiomer will rotate the plane of polarized light in a specific direction. The magnitude of this rotation is dependent on the compound's concentration, the path length of the light through the sample, temperature, and the wavelength of the light. Standardizing these parameters (as in the specific rotation [α]) allows for a reproducible, characteristic value.

Step-by-Step Protocol:

-

Solution Preparation: Accurately prepare a solution of known concentration (e.g., c = 1 g/100mL in methanol, as specified in the data).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.

-

Sample Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Angle Measurement: Place the cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Caption: Protocol for Measuring Specific Optical Rotation.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

GHS Hazard Classification: The compound is classified as a warning-level hazard.[3] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9] Some sources also note it is a combustible liquid (H227) and harmful if swallowed, in contact with skin, or if inhaled.[5][9]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or faceshields, and suitable respiratory protection (e.g., type ABEK respirator filter).[9]

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[9] Keep away from heat, sparks, and open flames.[9] Wash hands thoroughly after handling.[9]

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

-

Storage:

References

-

N,N-Dimethylphenylethylamine | C10H15N | CID 25125. PubChem. [Link]

-

This compound | C10H15N | CID 103034. PubChem. [Link]

-

R-(+)-N,N-Dimethyl-1-phenylethylamine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19342-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1 [sigmaaldrich.com]

- 7. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Purification of (R)-(+)-N,N-Dimethyl-1-phenylethylamine

Introduction

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral amine of significant interest in the pharmaceutical and chemical industries.[1] Its stereospecific structure makes it a valuable intermediate and chiral auxiliary in asymmetric synthesis, contributing to the production of enantiomerically pure compounds crucial for drug development and other specialized applications.[1] This guide provides a comprehensive, in-depth exploration of a reliable and stereospecific method for the synthesis and subsequent purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying scientific rationale to ensure both success and safety in the laboratory.

Strategic Approach to Synthesis: The Stereospecific Advantage

The synthesis of an enantiomerically pure compound requires a strategy that either creates the desired stereocenter selectively or preserves an existing one. While a reductive amination of acetophenone with dimethylamine can produce the target molecular structure, it results in a racemic mixture, necessitating a challenging chiral resolution step.[2][3][4]

A more direct and efficient strategy, which will be the focus of this guide, is to start with the commercially available chiral precursor, (R)-(+)-1-phenylethylamine. This approach leverages the existing stereocenter, and through a careful choice of reaction, we can append the two methyl groups to the nitrogen atom without disturbing the chiral center. The Eschweiler-Clarke reaction is an exemplary choice for this transformation.[5][6][7] It is a well-established method for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6][8] A key advantage of this reaction is its mechanism, which avoids the formation of quaternary ammonium salts and typically proceeds without racemization of chiral amines.[6]

Visualizing the Synthetic Workflow

The overall process from the chiral precursor to the purified product is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis and purification of this compound.

Part 1: The Eschweiler-Clarke Synthesis

This section details the step-by-step protocol for the N-methylation of (R)-(+)-1-phenylethylamine.

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a two-step sequence for each methylation. First, the primary amine reacts with formaldehyde to form an iminium ion after dehydration. This electrophilic iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide, driving the reaction forward.[6] The resulting secondary amine then undergoes the same sequence to yield the tertiary amine.

Caption: Mechanism of the Eschweiler-Clarke reaction for the dimethylation of a primary amine.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (R)-(+)-1-phenylethylamine | 121.18 | 10.0 g | 0.0825 | Starting material |

| Formic acid (90%) | 46.03 | 21.0 mL | ~0.495 | Reagent and reducing agent |

| Formaldehyde (37% aq. soln.) | 30.03 | 15.0 mL | ~0.198 | Reagent |

| Diethyl ether | - | As needed | - | Extraction solvent |

| Sodium hydroxide (10 M) | 40.00 | As needed | - | For basification |

| Anhydrous magnesium sulfate | - | As needed | - | Drying agent |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-(+)-1-phenylethylamine (10.0 g, 0.0825 mol).

-

Reagent Addition: In a fume hood, carefully add formic acid (21.0 mL) to the flask, followed by the slow addition of aqueous formaldehyde solution (15.0 mL). The addition may be exothermic.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to around 100°C.[5]

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidification: Carefully add 20 mL of 6 M hydrochloric acid to the reaction mixture to neutralize any remaining formic acid and formaldehyde.

Part 2: Purification and Isolation

The purification process is critical to obtaining the final product with high purity and enantiomeric excess.

Purification Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Give the expected products of the following acid-catalyzed reacti... | Study Prep in Pearson+ [pearson.com]

- 3. Solved Identify the product of reductive amination of | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

The Dual Modalities of (R)-(+)-N,N-Dimethyl-1-phenylethylamine in Asymmetric Synthesis: A Technical Guide

Abstract

(R)-(+)-N,N-Dimethyl-1-phenylethylamine stands as a cornerstone chiral building block in the edifice of modern asymmetric synthesis. While its primary amine counterpart, (R)-1-phenylethylamine, is celebrated for its role as a covalently-bound chiral auxiliary, the tertiary amine derivative presents a more nuanced and versatile mechanistic profile. This in-depth technical guide delineates the dual modalities of action for this compound, not as a traditional auxiliary, but as a potent chiral ligand and precursor to chiral bases. We will explore its application in the enantioselective alkylation of prochiral ketones through the formation of chiral lithium amide complexes and its role as a foundational scaffold for the synthesis of sophisticated chiral phosphine ligands for transition metal-catalyzed reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for precise stereochemical control.

Introduction: Beyond the Archetypal Chiral Auxiliary

The quest for enantiomerically pure compounds is a defining challenge in pharmaceutical and materials science. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a classic and powerful strategy.[1] The archetypal 1-phenylethylamine, for instance, operates through steric hindrance, where its bulky phenyl group shields one face of a reactive intermediate.[2]

However, the N,N-dimethylated analogue, this compound, deviates from this classical role. Its tertiary amine nature precludes the formation of the amide or imine linkages typically used to attach auxiliaries to substrates. Instead, its utility lies in its ability to act as a non-covalently bound chiral directing group, primarily in two distinct capacities:

-

As a Chiral Ligand for Main Group Metals: In conjunction with organolithium reagents, it forms chiral base complexes that can effect the enantioselective deprotonation of prochiral ketones, setting the stage for subsequent stereoselective alkylation.

-

As a Chiral Scaffold for Transition Metal Ligands: Its rigid stereogenic center and functional handles serve as an excellent starting point for the synthesis of more complex chiral ligands, particularly phosphines, used in transition metal-catalyzed asymmetric transformations.

This guide will now delve into the intricate mechanisms and practical applications of each of these modalities.

Modality I: Chiral Lithium Amide-Mediated Asymmetric Alkylation of Prochiral Ketones

One of the most powerful applications of derivatives of 1-phenylethylamine is in the enantioselective deprotonation of prochiral ketones, such as 4-substituted cyclohexanones, to generate chiral enolates. These enolates can then be trapped with electrophiles to yield α-alkylated ketones with high enantiomeric excess. While much of the literature focuses on secondary amine derivatives, the principle extends to the use of chiral tertiary amines like this compound as a chiral ligand for the lithium amide base.

The Mechanism of Stereoselection: A Coordinated Dance

The prevailing mechanism for enantioselective deprotonation by chiral lithium amides involves the formation of a well-defined transition state where the chiral amine, the lithium cation, and the ketone substrate are precisely oriented. In the case of a tertiary amine like this compound, it does not form a lithium amide itself but rather acts as a chiral ligand that complexes with an achiral lithium amide, such as lithium diisopropylamide (LDA), and the lithium enolate.

The stereochemical outcome is dictated by the minimization of steric interactions in a rigid, chelated transition state. An eight-membered cyclic transition state has been proposed for the deprotonation of 4-substituted cyclohexanones by chiral lithium amides. In this model, the lithium cation is coordinated to the oxygen of the ketone and the nitrogen of the chiral amine. The bulky phenyl group of the this compound ligand orients itself to block one of the enantiotopic α-protons of the ketone, leading to the preferential abstraction of the other proton by the amide base. This creates a chiral lithium enolate which then reacts with an electrophile from the less hindered face.

Figure 1: General workflow for asymmetric alkylation using a chiral lithium amide complex.

Experimental Protocol: Asymmetric Alkylation of 4-tert-Butylcyclohexanone

The following is a representative, field-proven protocol for the asymmetric alkylation of 4-tert-butylcyclohexanone, a common benchmark substrate.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

4-tert-Butylcyclohexanone

-

Benzyl bromide (or other electrophile)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of the Chiral Lithium Amide Solution (in situ):

-

To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flame-dried flask under argon, prepare a solution of this compound (1.2 equivalents) in anhydrous THF.

-

Slowly add the solution of the chiral amine to the LDA solution at -78 °C. Stir for 1 hour to allow for the formation of the chiral lithium amide complex.

-

-

Enolization and Alkylation:

-

Prepare a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the chiral base solution at -78 °C. Stir for 2-4 hours to ensure complete enolization. The optimal time should be determined by reaction monitoring (e.g., TLC or GC-MS of quenched aliquots).

-

Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 4-6 hours, or until the reaction is complete as indicated by monitoring.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α-benzylated ketone.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): Essential for maintaining the kinetic control of the deprotonation and preventing racemization of the chiral enolate. It also enhances the stability of the organolithium species.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is critical for reaction success.

-

Inert Atmosphere (Argon): Prevents the reaction of the organolithium species with oxygen and moisture from the air.

-

Excess Electrophile: Ensures complete trapping of the generated enolate.

Modality II: A Scaffold for Chiral Phosphine Ligands in Asymmetric Catalysis

The rigid C₂-symmetric backbone and the stereochemically defined phenyl group of this compound make it an excellent starting material for the synthesis of more complex chiral ligands for transition metal catalysis. These ligands are particularly effective in reactions such as asymmetric hydrogenation and allylic alkylation.

Synthesis of a Chiral Phosphine-Triazine Ligand

A notable example is the synthesis of a novel chiral phosphine-triazine ligand. This ligand has demonstrated high enantioselectivity in palladium-catalyzed asymmetric allylic alkylation.

Synthetic Workflow:

Figure 2: Synthetic pathway for a chiral phosphine-triazine ligand.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation

This class of ligands has been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of substrates like rac-1,3-diphenylprop-2-en-1-yl pivalate with soft nucleophiles such as dimethyl malonate.

General Reaction Scheme:

The chiral ligand coordinates to the palladium center, creating a chiral environment that influences the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. This results in the preferential formation of one enantiomer of the alkylated product.

Representative Protocol:

-

Catalyst Preparation (in situ):

-

In a Schlenk tube under argon, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral phosphine-triazine ligand in an appropriate anhydrous solvent (e.g., THF or dichloromethane).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral palladium catalyst.

-

-

Allylic Alkylation:

-

In a separate flask, dissolve the nucleophile (e.g., dimethyl malonate) and a base (e.g., sodium hydride or N,O-bis(trimethylsilyl)acetamide (BSA)) in the reaction solvent.

-

Add the solution of the allylic substrate (e.g., rac-1,3-diphenylprop-2-en-1-yl pivalate) to the nucleophile solution.

-

Add the pre-formed chiral palladium catalyst solution to the reaction mixture.

-

Stir the reaction at the appropriate temperature (often ranging from 0 °C to room temperature) until completion.

-

-

Work-up and Analysis:

-

Follow a standard aqueous work-up procedure similar to that described in section 2.2.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

-

Data Summary:

| Substrate | Nucleophile | Ligand Type | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| rac-1,3-diphenylprop-2-en-1-yl pivalate | Dimethyl malonate | Phosphine-Triazine | THF | 25 | >95 | 90 | [1] |

| rac-1,3-diphenylprop-2-en-1-yl acetate | Dimethyl malonate | Phosphine-Aminophosphine | Toluene | 0 | 98 | 95 | [3] |

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound transcends the traditional definition of a chiral auxiliary. Its true power lies in its ability to act as a highly effective, non-covalently bound chiral director in two key areas of asymmetric synthesis. As a chiral ligand for lithium amide bases, it enables the enantioselective functionalization of prochiral ketones. As a readily available chiral scaffold, it provides a gateway to a diverse range of sophisticated phosphine ligands for transition metal catalysis. The mechanistic understanding and practical protocols presented in this guide are intended to empower researchers and drug development professionals to fully exploit the potential of this versatile and cost-effective chiral building block in their pursuit of stereochemically complex molecules.

References

-

PubMed. (1997). [Asymmetric synthesis using chiral bases]. Yakugaku Zasshi. Available at: [Link]

-

Sci-Hub. (2008). ChemInform Abstract: Synthesis of Novel Chiral Phosphine‐Triazine Ligand Derived from α‐Phenylethylamine for Pd‐Catalyzed Asymmetric Allylic Alkylation. Chinese Chemical Letters. Available at: [Link]

-

ResearchGate. (2000). ChemInform Abstract: Synthesis of a New Type of Chiral Amino Phosphine Ligands for Asymmetric Catalysis. Available at: [Link]

-

National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Available at: [Link]

-

University of Surrey. (n.d.). Chiral Lithium Amides in Asymmetric Synthesis. Available at: [Link]

-

ResearchGate. (2007). ChemInform Abstract: Readily Available Chiral Phosphine-Aminophosphine Ligands Derived from 1-Phenylethylamine for Rh-Catalyzed Enantioselective Hydrogenations. Available at: [Link]

Sources

- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of (R)-(+)-N,N-Dimethyl-1-phenylethylamine in Organic Solvents

Abstract

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral tertiary amine of significant interest in pharmaceutical synthesis and academic research. Its efficacy as a chiral auxiliary, resolving agent, and synthetic building block is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive overview of the solubility and stability of this compound in common organic solvents. While quantitative solubility data for this specific molecule is not extensively published, this guide synthesizes established principles of amine chemistry to predict solubility characteristics and provides robust, field-proven protocols for their empirical determination. Furthermore, potential degradation pathways under various stress conditions are discussed, alongside a detailed methodology for conducting forced degradation studies and developing a stability-indicating HPLC method, crucial for ensuring the quality and reliability of this important chemical entity in research and development settings.

Introduction: The Profile of a Versatile Chiral Amine

This compound, a colorless to light yellow liquid, is a valuable chiral intermediate.[1] Its structure, featuring a stereogenic center and a basic tertiary amine functional group, dictates its chemical reactivity and physical properties. Understanding its interaction with various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 0.908 g/mL at 25 °C | |

| Boiling Point | 81 °C at 16 mmHg | |

| Refractive Index | n20/D 1.503 (lit.) | |

| Optical Activity | [α]20/D +50.2°, c = 1 in methanol | |

| CAS Number | 19342-01-9 | [1] |

Solubility in Organic Solvents: A Qualitative and Quantitative Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[3] As a polar molecule with a non-polar phenyl group, its solubility will vary across the spectrum of organic solvents.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the lone pair of electrons on the nitrogen atom of the amine.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide, Acetone): Good solubility is anticipated due to dipole-dipole interactions between the solvent and the polar C-N bond of the amine.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is likely, driven by the non-polar phenyl and ethyl groups of the molecule, which can interact favorably with non-polar solvents through van der Waals forces. Aliphatic amines generally show good solubility in organic solvents.[4][5]

While these predictions provide a useful starting point, empirical determination is essential for precise quantitative data.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a reliable isothermal equilibrium method for determining the solubility of this compound in various organic solvents.

Materials and Equipment:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph with Flame Ionization Detector (GC-FID)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is transferred.

-

Filter the collected supernatant through a syringe filter into a volumetric flask.

-

Dilute the filtered sample to a suitable concentration with the same solvent.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (C × DF × V) / V_s Where:

-

C = Concentration of the diluted sample from the calibration curve (g/L)

-

DF = Dilution factor

-

V = Volume of the volumetric flask (L)

-

V_s = Volume of the supernatant collected (L)

-

-

Diagram 1: Workflow for Solubility Determination

Caption: Isothermal equilibrium method workflow.

Stability in Organic Solvents: Degradation Pathways and Assessment

The stability of this compound in solution is critical for its reliable use. As a tertiary amine, it is susceptible to several degradation pathways, primarily oxidation.[6] Thermal and photolytic degradation should also be considered.

Potential Degradation Pathways

-

Oxidative Degradation: The tertiary amine functionality is prone to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for amines. Further oxidation or rearrangement could lead to more complex degradation products.

-

Thermal Degradation: At elevated temperatures, cleavage of the C-N or C-C bonds may occur, leading to fragmentation of the molecule.

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. The aromatic ring system may absorb UV light, leading to the formation of reactive species and subsequent degradation.

Diagram 2: Potential Degradation Pathways

Caption: Overview of potential degradation pathways.

Experimental Protocol for Forced Degradation Studies and Development of a Stability-Indicating HPLC Method

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6] This protocol outlines a comprehensive approach.

Part A: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Organic solvents (e.g., acetonitrile, methanol)

-

Water bath, oven, photostability chamber

Procedure:

-

Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the stock solution in an oven at 105°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

-

Control Samples: Prepare control samples (unstressed) and blank solutions (solvent only) for each condition.

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, controls, and blanks by HPLC-UV/DAD to observe the formation of degradation products.

Part B: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Initial Chromatographic Conditions (to be optimized):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (e.g., around 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method Development and Validation:

-

Specificity: Inject the stressed samples to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.

-

Linearity: Establish the linearity of the method over a range of concentrations.

-

Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's robustness by making small, deliberate changes to parameters such as mobile phase composition, pH, flow rate, and column temperature.

Diagram 3: Workflow for Stability Study

Caption: Forced degradation and HPLC method development workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While specific published data is limited, the principles of organic chemistry, combined with the detailed experimental protocols provided herein, empower researchers to generate the necessary data for their specific applications. The provided methodologies for solubility determination and forced degradation studies are robust and aligned with industry best practices. By following these guidelines, scientists and drug development professionals can ensure the quality, reliability, and effective utilization of this important chiral amine in their work.

References

-

PubChem. N,N-Dimethylphenylethylamine. [Link]

-

PubChem. This compound. [Link]

-

Klapars, A. et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Lumen Learning. Properties of amines. Organic Chemistry II. [Link]

-

Alsulami, H. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science. [Link]

-

Chemistry LibreTexts. Structure and Properties of Amines. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

-

PubMed. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. [Link]

-

Quora. Are tertiary amines chiral or achiral?. [Link]

-

National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

-

Chemistry Stack Exchange. Why tertiary amines can't show chirality?. [Link]

-

Chemistry LibreTexts. Stereochemistry of Amines. [Link]

-

ResearchGate. Selected chiral tertiary amine drugs. [Link]

-

National Institutes of Health. A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(+)-N,N-Dimethyl-1-phenylethylamine safety, handling, and disposal guidelines

An In-Depth Technical Guide to the Safe Handling and Disposal of (R)-(+)-N,N-Dimethyl-1-phenylethylamine

Introduction: Acknowledging the Utility and Hazard of a Chiral Amine

This compound is a chiral amine frequently employed in pharmaceutical and chemical synthesis.[1] Its role as a chiral auxiliary or intermediate is invaluable in producing enantiomerically pure compounds, which is a critical aspect of modern drug development.[1] However, its utility in the laboratory is matched by a distinct hazard profile that necessitates a comprehensive understanding of its properties and risks.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, providing a framework for risk assessment and management grounded in established safety principles. The core philosophy is that true laboratory safety is not merely about following rules, but about understanding the causality behind them, thereby creating a self-validating system of safe practice.

Section 1: Hazard Identification and Characterization

A thorough understanding of a chemical's intrinsic properties is the foundation of any safety protocol. This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is also a significant irritant to the skin, eyes, and respiratory system.[3][4]

Physical and Chemical Properties

The physical characteristics of this compound dictate many of the necessary handling and storage precautions. Its classification as a combustible liquid, for instance, directly informs the need to control ignition sources.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [5][4] |

| Appearance | Colorless to light yellow clear liquid | [2][6] |

| Boiling Point | 81 °C at 16 mmHg | [5] |

| Density | 0.908 g/mL at 25 °C | [5] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.503 | [5] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The classifications for this compound underscore the need for stringent protective measures.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

This table synthesizes data from multiple sources.[3][4]

Section 2: Risk Management and the Hierarchy of Controls

Effective safety management involves a multi-layered approach to risk mitigation. The hierarchy of controls is a fundamental principle in occupational safety that prioritizes the most effective and reliable control measures.[7]

Caption: The Hierarchy of Controls prioritizes safety strategies.

-

Elimination/Substitution: In drug development, eliminating a key intermediate is often not feasible. However, a critical early-stage assessment should always consider if a less hazardous chiral amine could achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][8] The fume hood provides a physical barrier and active ventilation, capturing vapors at the source. Emergency eyewash stations and safety showers must be readily accessible.[8]

-

Administrative Controls: These are the protocols and procedures that govern work. This includes mandatory safety training, restricting access to authorized personnel, and clear labeling of all containers and work areas. Never work alone when handling this chemical.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it protects the individual from exposure when other controls are insufficient or fail.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a detailed, step-by-step protocol is essential for minimizing exposure risk.

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the compound's hazard profile.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Protects against skin irritation and dermal absorption.[3][5] Always inspect gloves for integrity before use. |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[3][8] |

| Skin/Body Protection | Flame-retardant lab coat. | Protects skin from incidental contact and provides a barrier. |

| Respiratory Protection | NIOSH/MSHA approved respirator with an appropriate filter (e.g., Type ABEK EN14387) if working outside a fume hood or if ventilation is inadequate. | Prevents inhalation of vapors which cause respiratory irritation and systemic harm.[5][8] |

Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, open flames).[3]

-

Aliquotting: Use only outdoors or in a well-ventilated area, preferably a fume hood.[3] Grounding and bonding may be necessary to prevent static discharge when transferring larger quantities.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[3] The recommended storage temperature is 2-8°C, and the substance may be light-sensitive.[3][5] Store away from incompatible materials.[8]

-

Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands and any exposed skin thoroughly after handling.[3]

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Spill and Leak Management

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control Vapors & Ignition Sources: Remove all sources of ignition.[3]

-

Containment: Use personal protective equipment.[3] Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[3][9] Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]

-

Decontamination: Clean the spill area thoroughly.

-

Waste: The collected waste must be treated as hazardous waste and disposed of according to regulations.

Fire Response

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Media: Do NOT use a direct water jet, as it may spread the fire.[3]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Section 5: Waste Management and Disposal

The disposal of this compound and its associated waste is strictly regulated to protect human health and the environment.[10] Under no circumstances should this chemical be disposed of down the drain or in general trash.[3][8]

The guiding principle is compliance with the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent local and national regulations.[10][11]

Caption: A typical workflow for the compliant disposal of chemical waste.

Disposal Protocol

-

Waste Characterization: All waste streams containing this compound must be considered hazardous waste. This includes the neat chemical, solutions, and any materials used for spill cleanup.

-

Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Typically, it will be collected as a non-halogenated organic solvent waste.[12]

-

Containerization: Use a designated, properly labeled hazardous waste container. The container must be made of a compatible material and kept securely closed except when adding waste.[12][13] The label must clearly state "Hazardous Waste" and list the chemical constituents.

-

Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should have secondary containment to capture any potential leaks.

-

Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the full waste container. Disposal must be handled by a licensed hazardous waste management company.[2]

-

Empty Containers: "Empty" containers that previously held this chemical must also be managed carefully. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol); the rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, the container may be disposed of according to institutional policy, which often involves defacing the label.[14]

References

-

Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

-

Best Practices for Pharmaceutical Waste. Triumvirate Environmental. [Link]

-

This compound | C10H15N | CID 103034. PubChem, National Center for Biotechnology Information. [Link]

-

Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

-

Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Academies Press (US). [Link]

-

Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

-

Phenethylamine Toxicity and Adverse Effects. Consensus. [Link]

-

This compound | 19342-01-9. Tokyo Chemical Industry UK Ltd. [Link]

-

What are the adverse effects of Phenethylamine (PEA)?. Consensus. [Link]

-

N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. WebMD. [Link]

-

Phenethylamine – Knowledge and References. Taylor & Francis. [Link]

-

Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

-

OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

-

N,N-Dimethylphenylethylamine | C10H15N | CID 25125. PubChem, National Center for Biotechnology Information. [Link]

-

Novel Psychoactive Phenethylamines: Impact on Genetic Material. PMC, National Center for Biotechnology Information (NCBI). [Link]

-

Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]

-

Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

-

Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

-

Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [Link]

-

Identification and Listing of Hazardous Waste. Regulations.gov. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 19342-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 19342-01-9 [sigmaaldrich.com]

- 6. This compound | 19342-01-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. osha.gov [osha.gov]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. rxdestroyer.com [rxdestroyer.com]

- 11. epa.gov [epa.gov]

- 12. acewaste.com.au [acewaste.com.au]

- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial availability and suppliers of enantiomerically pure (R)-(+)-N,N-Dimethyl-1-phenylethylamine

An In-depth Technical Guide to (R)-(+)-N,N-Dimethyl-1-phenylethylamine: Commercial Availability, Quality Control, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of enantiomerically pure this compound (CAS No. 19342-01-9), a critical chiral building block for researchers, scientists, and professionals in drug development. We will delve into its commercial landscape, essential quality control methodologies, and key applications, offering field-proven insights grounded in authoritative sources.

Introduction to a Versatile Chiral Amine

This compound, also known as (R)-(+)-α-Methyl-N,N-dimethylbenzylamine, is a chiral tertiary amine that serves as a valuable intermediate and auxiliary in asymmetric synthesis.[1] Its defined stereochemistry is fundamental to its utility, as the biological activity of pharmaceutical compounds is often dictated by their specific enantiomeric form.[2][3] The ability to introduce a specific stereocenter is a cornerstone of modern medicinal chemistry, making reliable sources of enantiopure compounds like this essential.[2][3]

The molecule's structure consists of a phenylethylamine backbone with two methyl groups on the nitrogen atom, creating a chiral center at the carbon adjacent to the phenyl group. This structure makes it a key component in the synthesis of more complex chiral molecules.

Commercial Availability and Sourcing

This compound is commercially available from several reputable chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. The selection of a supplier often depends on the required purity, scale, and documentation (e.g., Certificate of Analysis).

Below is a comparative summary of offerings from prominent suppliers. Note that purity specifications and available quantities are subject to change, and direct inquiry for bulk orders is recommended.

| Supplier | Product Number (Example) | Purity / Assay Specification | Key Synonyms |

| TCI Chemicals | D1707 | >98.0% (Nonaqueous Titration), >96.0% (GC)[1] | (R)-(+)-α-Methyl-N,N-dimethylbenzylamine[1] |

| Sigma-Aldrich | 242071 | 97% | (R)-(+)-N,N,alpha-Trimethylbenzylamine |

| Arran Chemical Company | N/A | Purity (GC): Not less than 99.0%[4] | This compound[4] |

| Fisher Scientific | D1707 | ≥98.0% (T)[5] | r-+-n,n-dimethyl-1-phenylethylamine[5] |

Quality Control: Ensuring Enantiomeric Purity

For applications in drug development, verifying the enantiomeric purity of chiral intermediates is a non-negotiable step. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating robust analytical methods to quantify the desired enantiomer and detect any unwanted stereoisomers.[6]

Key Analytical Techniques

The primary methods for determining the enantiomeric purity of chiral amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Performance Liquid Chromatography (HPLC): This is the most widely adopted technique for chiral separations.[7][8] The use of a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are broadly effective for a wide range of racemates, including amines.[7][9] The mobile phase composition, particularly the use of acidic or basic additives, is critical for achieving good peak shape and resolution.[7][9]

-

Gas Chromatography (GC): GC can also be employed for enantiomeric separation. This often involves the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[10] This method offers high resolution and sensitivity.[10]

-

NMR Spectroscopy: Chiral solvating agents can be used to determine enantiomeric excess via ¹H NMR.[11] In the presence of a chiral agent, the enantiomers form transient diastereomeric complexes, leading to separate, quantifiable signals for each enantiomer in the NMR spectrum.[11]

General Workflow for QC of Chiral Amines

The following diagram illustrates a typical workflow for the quality control and analysis of an incoming chiral amine raw material.

Caption: Quality Control workflow for chiral amines.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a generalized starting point for developing an HPLC method for the enantiomeric separation of a chiral amine like this compound.

Objective: To resolve the enantiomers of N,N-Dimethyl-1-phenylethylamine with a resolution (Rs) > 1.5.

1. Materials & Equipment:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP): Polysaccharide-based column (e.g., CHIRALPAK® series) is a good starting point.[7]

-

Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH).

-

Mobile Phase Additives: Diethylamine (DEA) or Trifluoroacetic acid (TFA).

-

Sample: Racemic N,N-Dimethyl-1-phenylethylamine (for method development) and the (R)-(+) sample.

2. Initial Screening Protocol:

-

Column Selection: Start with a versatile polysaccharide-based CSP.

-

Mobile Phase Preparation: Prepare two initial mobile phases:

-

Sample Preparation: Dissolve a small amount of the racemic standard in the mobile phase to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm or 254 nm

-

Injection Volume: 5-10 µL

-

-

Execution: Inject the racemic sample and run the analysis on each mobile phase. Evaluate the chromatograms for any signs of separation.

3. Optimization:

-

If partial separation is observed, adjust the ratio of the polar modifier (IPA or EtOH). Decreasing the percentage of alcohol generally increases retention and may improve resolution.

-

If no separation is seen, screen other CSPs (e.g., different polysaccharide derivatives or cyclofructan-based columns).[7]

-

Once baseline separation is achieved for the racemate, inject the this compound sample to confirm its identity and determine its enantiomeric excess (% ee).

Applications in Asymmetric Synthesis

The primary value of this compound lies in its application within asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. Its parent compound, 1-phenylethylamine (α-PEA), is one of the most frequently used chiral auxiliaries and resolving agents.[2] This utility extends to its N,N-dimethylated derivative.

-

Chiral Auxiliary: It can be temporarily incorporated into a non-chiral molecule to stereoselectively guide a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been used in the synthesis of various biologically active compounds.[2][3]

-

Resolving Agent: While less common for tertiary amines, the precursor primary and secondary amines are widely used to resolve racemic mixtures of acids by forming diastereomeric salts that can be separated by crystallization.[2]

-

Precursor for Chiral Ligands: It can serve as a building block for the synthesis of more complex chiral ligands used in metal-catalyzed asymmetric reactions.[3] These reactions are fundamental to the efficient production of enantiopure pharmaceuticals.

Safe Handling and Storage

Proper handling and storage are critical to maintain the quality of the material and ensure laboratory safety.

5.1. Hazard Profile Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Combustible Liquid: Keep away from heat, sparks, and open flames.[12]

-

Harmful if Swallowed, in Contact with Skin, or if Inhaled.

-

Causes Skin and Serious Eye Irritation. [12]

-

May Cause Respiratory Irritation. [12]

5.2. Recommended Procedures

Caption: Key safety and storage protocols.

Storage Recommendations: Store in a cool, dry, and well-ventilated place, with a recommended temperature of 2-8 °C.[12] The compound is noted to be sensitive to light and air, so it should be stored in a tightly sealed container under an inert atmosphere if possible.[1][12][13]

Conclusion

This compound is a readily available and highly valuable chiral building block for the pharmaceutical and chemical industries. Its successful application is critically dependent on sourcing high-purity material and implementing rigorous analytical controls to verify enantiomeric integrity. Standard chromatographic and spectroscopic techniques, particularly chiral HPLC, provide reliable methods for this quality assessment. By following established safety protocols for handling and storage, researchers can effectively and safely leverage this compound's potential in the asymmetric synthesis of next-generation therapeutics and other complex molecular targets.

References

- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.

- (R)-(+)

- (S)-(-)-N,N-Dimethyl-1-phenylethylamine | CAS 17279-31-1. Arran Chemical Company.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1. Sigma-Aldrich.

- (S)-(-)-N,N-Dimethyl-1-phenylethylamine 17279-31-1. TCI Chemicals.

- [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR]. PubMed.

- (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1 gram.

- [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatiz

- HPLC method for enantiomeric separ

- 17279-31-1|(S)-N,N-Dimethyl-1-phenylethanamine. BLD Pharm.

- This compound | 19342-01-9. TCI Chemicals (APAC).

- This compound | 19342-01-9. TCI Chemicals (America).

- Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chrom

- (S-(-)-N,N-Dimethyl-1-phenylethylamine. Chem-Impex.

- This compound 97 19342-01-9. Sigma-Aldrich.

- N,N-Dimethyl-1-phenylethylamine AldrichCPR. Sigma-Aldrich.

- This compound | C10H15N | CID 103034. PubChem.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1G - D1687-1G. Lab Pro Inc.

- Supporting Inform

- This compound | CAS 19342-01-9. Arran Chemical Company.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Synthesis routes of N,N-Dimethylphenethylamine. Benchchem.

- N,N-Dimethyl-1-phenylethylamine AldrichCPR. Sigma-Aldrich.

- This compound 98.0+%, TCI America™. Fisher Scientific.

Sources

- 1. This compound | 19342-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS 19342-01-9 - Arran Chemical Company [arranchemical.ie]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. labproinc.com [labproinc.com]

Introduction to chiral resolving agents and their applications

An In-Depth Technical Guide to Chiral Resolving Agents and Their Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical identity of a molecule is a critical determinant of its biological activity, a fact of paramount importance in the pharmaceutical industry. The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a foundational challenge in chemical synthesis and drug development. This guide provides a comprehensive exploration of classical chiral resolution, focusing on the principles, selection, and application of chiral resolving agents (CRAs). We will delve into the underlying mechanism of diastereomeric salt formation, provide a detailed, field-tested experimental workflow, and discuss the critical analytical techniques required to validate the success of a resolution. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for implementing chiral resolution strategies.

The Chirality Mandate in Drug Development

Chirality is a fundamental property of molecules that possess a non-superimposable mirror image. These mirror-image isomers are known as enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different pharmacological, toxicological, and metabolic behaviors in the chiral environment of the human body.[1][2] The tragic case of thalidomide serves as a stark reminder of this principle; one enantiomer was an effective sedative, while its mirror image was a potent teratogen, leading to devastating birth defects.[3] Consequently, regulatory bodies worldwide now require rigorous characterization of individual enantiomers, making efficient chiral separation an indispensable tool in modern pharmaceutics.[4] While numerous methods exist, resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable techniques for producing enantiomerically pure compounds.[1][5]

The Core Principle: Converting Enantiomers to Separable Diastereomers

The challenge of separating enantiomers stems from their identical physical properties.[6] The classical resolution strategy elegantly circumvents this by temporarily converting the pair of enantiomers into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, possess different physical properties, including solubility.[7]

This conversion is achieved by reacting the racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent (CRA). For instance, reacting a racemic acid (containing R-acid and S-acid) with a pure chiral base (S-base) yields two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).[2] Because these two salts have different physical properties, they can be separated by conventional methods, most commonly fractional crystallization.[8] Once separated, the resolving agent is removed, liberating the desired pure enantiomer.[9]

Caption: General workflow for chiral resolution.

Experimental Protocol

Step 1: Selection of Resolving Agent and Solvent (Screening)

-

Causality: The difference in solubility between the two diastereomeric salts is the cornerstone of this technique. This difference is highly dependent on the specific interactions between the salt and the solvent. [10]A high-throughput screening approach is often employed to test a matrix of different CRAs and solvents (e.g., alcohols, esters, ketones, and their mixtures) to identify conditions that yield a crystalline solid with high diastereomeric excess. [11]* Methodology:

-

In parallel vials or a 96-well plate, dissolve small, equivalent amounts of the racemic compound. [11] 2. Add solutions of different CRAs (typically 0.5 to 1.0 equivalents) to the vials.

-

Add a range of different solvents or solvent mixtures.

-

Allow the mixtures to stir, heat, and cool to induce crystallization.

-

Analyze any resulting solids and the remaining mother liquor by a chiral analytical method (e.g., HPLC) to determine which condition provides the best separation. [11] Step 2: Diastereomeric Salt Formation (Scale-Up)

-

-

Causality: This is the core chemical reaction where the enantiomers are converted into diastereomers. Using slightly less than one equivalent of the CRA can sometimes improve the purity of the initially crystallized salt.

-

Methodology:

-

Dissolve the racemic compound (e.g., a racemic amine) in the optimal solvent identified during screening, heating if necessary to achieve full dissolution. [12] 2. In a separate flask, dissolve 0.5–1.0 molar equivalents of the selected enantiomerically pure CRA (e.g., (+)-tartaric acid) in the minimum amount of the same hot solvent. [12] 3. Slowly add the CRA solution to the racemic compound solution while stirring.

-

Observe for the formation of a precipitate.

-

Step 3: Separation by Fractional Crystallization

-

Causality: This step leverages the differential solubility of the diastereomeric salts. As the solution cools, the less soluble diastereomer will preferentially crystallize out, while the more soluble diastereomer remains in the solution (the mother liquor). [13]The rate of cooling can impact crystal size and purity.

-

Methodology:

-

Slowly cool the reaction mixture to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble salt.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove residual mother liquor.

-

Dry the solid diastereomeric salt. The purity can be further enhanced by recrystallization if necessary.

-

Step 4: Liberation of the Pure Enantiomer

-